(4-Methyl-benzylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzylamine is a compound that has a similar structure to the one you mentioned . It’s a type of organic compound that belongs to the class of organic compounds known as benzylamines . These are organic compounds containing a benzylamine moiety, which consists of a benzene ring substituted by an amine group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura cross-coupling . This reaction is widely used in forming carbon-carbon bonds and involves the use of organoboron reagents .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-Methylbenzylamine, includes a benzene ring substituted by an amine group . The exact structure of “(4-Methyl-benzylamino)-acetic acid” would need to be confirmed through methods such as spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Benzylamine derivatives, like the compound you mentioned, can undergo various chemical reactions. For instance, they can participate in oxidation and reduction reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 4-Methylbenzylamine has a refractive index of 1.534, a boiling point of 195 °C, and a density of 0.952 g/mL at 25 °C .Mechanism of Action
The mechanism of action of a compound depends on its structure and the context in which it is used. For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Safety and Hazards
Future Directions
The future directions in the study of such compounds could involve the development of new synthetic methods, the exploration of their reactivity, and their application in various fields . For instance, the Suzuki–Miyaura coupling reaction is a topic of ongoing research, with efforts being made to develop more efficient and environmentally friendly methods .
properties
IUPAC Name |
2-[(4-methylphenyl)methylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBYHWQHNZFDSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964534 |
Source
|
Record name | N-[(4-Methylphenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-benzylamino)-acetic acid | |
CAS RN |
5021-38-5 |
Source
|
Record name | N-[(4-Methylphenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.